Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate, with the chemical formula C₁₂H₂₁NO₄ and CAS number 2891597-24-1, is a synthetic organic compound characterized by its unique structural features. The compound contains a tert-butoxycarbonyl group, which is commonly used in peptide synthesis to protect amino groups. The cyclopropyl moiety contributes to its distinctive properties, making it of interest in various chemical and biological applications. This compound has a molecular weight of approximately 243.3 g/mol and is typically available in high purity for research purposes .
The synthesis of methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves several key steps:
These synthetic routes allow for the production of high-purity methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate suitable for research and application .
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several notable applications:
Interaction studies involving methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate are crucial for understanding its potential biological effects. Preliminary research suggests that compounds with similar structures may interact with various proteins and enzymes, influencing pathways such as metabolic processes or signal transduction. Further studies are required to elucidate specific interactions and their implications for drug design and therapeutic applications .
Several compounds share structural similarities with methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-2-cyclopropylacetate | Contains an amino group instead of a tert-butoxycarbonyl group | Lacks protection for amino functionality |
| Methyl 2-(benzyloxycarbonyl)-2-cyclopropylacetate | Utilizes a benzyloxycarbonyl protecting group | Different reactivity due to aromatic substitution |
| Methyl (S)-2-(tert-butoxycarbonyl)-3-methylbutanoate | Contains a different side chain | Variation in steric hindrance affecting reactivity |
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate stands out due to its combination of a cyclopropane ring and a tert-butoxycarbonyl protecting group, which provides unique reactivity and potential applications in medicinal chemistry .